N-(2-bromo-6-methyl-4-nitrophenyl)acetamide
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Overview
Description
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O3. It is characterized by the presence of a bromo group, a nitro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methyl-4-nitrophenyl)acetamide typically involves the reaction of 2-bromo-4-nitro-6-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:
2-bromo-4-nitro-6-methylaniline+acetic anhydride→N-2-bromo-4-nitro-6-methylphenylacetamide+acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-{2-amino-4-nitro-6-methylphenyl}acetamide.
Oxidation: Formation of N-{2-bromo-4-nitro-6-carboxyphenyl}acetamide.
Scientific Research Applications
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromo group can participate in electrophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-bromo-4-methylphenyl}acetamide
- N-{2-iodo-4-methylphenyl}acetamide
- N-{2-bromo-4-nitrophenyl}acetamide
Uniqueness
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a bromo group on the same phenyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The methyl group further enhances its lipophilicity, potentially affecting its pharmacokinetic properties .
Properties
Molecular Formula |
C9H9BrN2O3 |
---|---|
Molecular Weight |
273.08g/mol |
IUPAC Name |
N-(2-bromo-6-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-5-3-7(12(14)15)4-8(10)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
InChI Key |
CLXZJHRTUOPDCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C)Br)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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